5-chloro-2-cyclopropoxybenzoic acid
CAS No.: 959749-03-2
Cat. No.: VC11588591
Molecular Formula: C10H9ClO3
Molecular Weight: 212.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959749-03-2 |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molecular Weight | 212.6 |
Introduction
Chemical and Physical Properties
Structural Characteristics
5-Chloro-2-cyclopropoxybenzoic acid features a benzoic acid backbone substituted with a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position. The cyclopropoxy moiety introduces significant steric strain due to the three-membered ring’s angular geometry, which may influence reactivity and intermolecular interactions.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Number | 959749-03-2 |
| Molecular Formula | |
| Molecular Weight | 212.6 g/mol |
| Purity (Commercial) | 95% |
Physicochemical Properties
While direct data on melting point, solubility, and stability are unavailable, inferences can be drawn from structurally similar compounds. For instance, 5-chloro-2-fluorobenzoic acid (CAS 394-30-9) exhibits a melting point of 152–157°C , suggesting that the target compound’s cyclopropoxy group may reduce crystallinity due to increased lipophilicity. The chlorine substituent likely enhances electron-withdrawing effects, potentially lowering the pKa of the carboxylic acid group compared to unsubstituted benzoic acid () .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 5-chloro-2-cyclopropoxybenzoic acid can be conceptualized through a three-step sequence:
-
Chlorination of 2-hydroxybenzoic acid to introduce the 5-chloro substituent.
-
Protection of the carboxylic acid as a methyl ester to prevent side reactions during subsequent steps.
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Williamson ether synthesis to substitute the 2-hydroxy group with a cyclopropoxy moiety, followed by ester hydrolysis.
Step 1: Chlorination of Methyl Salicylate
Methyl salicylate (methyl 2-hydroxybenzoate) undergoes electrophilic aromatic substitution using chlorine gas () in the presence of a Lewis acid catalyst (e.g., ) to yield methyl 5-chloro-2-hydroxybenzoate. This step mirrors methodologies employed in the synthesis of 5-chlorothiophene-2-carboxylic acid, where controlled chlorination is critical to regioselectivity .
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid functionality. For example, treatment with aqueous followed by acidification with yields the final product.
Table 2: Synthetic Optimization Parameters
| Parameter | Condition |
|---|---|
| Chlorination Catalyst | (1 mol%) |
| Reaction Temperature | 0–25°C |
| Cyclopropoxy Coupling | , DMF, 60°C |
| Hydrolysis Agent | 6M , reflux |
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